molecular formula C10H12N4 B11905762 (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine CAS No. 944030-58-4

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine

Cat. No.: B11905762
CAS No.: 944030-58-4
M. Wt: 188.23 g/mol
InChI Key: WQILXFBGCXWLKS-QMMMGPOBSA-N
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Description

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyridine core through cyclization of appropriate precursors.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Standardized batch processes to ensure high yield and purity.

    Continuous Flow Chemistry: Advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: A class of compounds with similar core structures.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine is unique due to its specific configuration and potential biological activities. Its combination of the imidazopyridine core with the chiral pyrrolidine ring sets it apart from other similar compounds.

Properties

CAS No.

944030-58-4

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1

InChI Key

WQILXFBGCXWLKS-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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